Technical Monograph: 2-(Morpholin-4-ylmethyl)aniline Sulfate Hydrate
Technical Monograph: 2-(Morpholin-4-ylmethyl)aniline Sulfate Hydrate
The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists utilizing 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate .
CAS: 1262983-79-8 | Role: Privileged Scaffold & Kinase Inhibitor Intermediate[1][2]
Executive Summary: The "Ortho-Effect" Advantage
In the landscape of modern drug discovery, 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate represents more than a simple building block; it is a strategic "solubility-enhancing warhead."[1] This compound is extensively utilized to introduce the 2-morpholinomethylphenyl moiety into small molecule inhibitors, particularly targeting kinases (e.g., FAK, EGFR, VEGFR).[1]
Why this specific intermediate?
-
Solubility Modulation: The morpholine ring (pKa ~8.[1]3) acts as a solubilizing group, critical for optimizing the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.[1]
-
Intramolecular Dynamics: The ortho-substitution pattern facilitates unique intramolecular hydrogen bonding, often pre-organizing the molecule for binding to the ATP-binding pocket of enzymes.[1]
-
Salt Stability: The sulfate hydrate form transforms the typically oxidation-prone, oily free base into a stable, crystalline solid, ensuring consistent stoichiometry in high-throughput synthesis.[1]
Chemical Profile & Physical Properties[1][3][4][5][6][7][8]
The sulfate hydrate form is engineered for stability.[1] Unlike the free base, which can darken upon exposure to air (oxidation of the aniline nitrogen), the sulfate salt remains stable under ambient conditions.[1]
| Property | Data |
| IUPAC Name | 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate |
| CAS Number | 1262983-79-8 |
| Molecular Formula | |
| Molecular Weight | ~308.36 g/mol (Anhydrous basis: 290.[1]33) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in |
| pKa (Morpholine) | ~8.3 (Protonation site 1) |
| pKa (Aniline) | ~4.0 (Protonation site 2 - typically free in physiological pH) |
Synthetic Utility & Manufacturing Logic[1]
The synthesis of this compound follows a "Convergent Reductive Pathway."[1] The choice of the sulfate salt is deliberate: it allows for the purification of the amine without chromatography, utilizing the differential solubility of the salt in alcoholic solvents.[1]
Synthesis Workflow (Mechanism-Driven)[1]
The synthesis typically proceeds via the nucleophilic substitution of 2-nitrobenzyl bromide followed by chemoselective reduction.[1]
Figure 1: Convergent synthesis pathway ensuring high purity via salt crystallization.[1]
Detailed Protocol: Salt Formation & Purification
Note: This protocol assumes the isolation of the crude free base oil from the reduction step.[1]
Objective: Convert the unstable free base oil into the stable sulfate hydrate.
-
Dissolution: Dissolve 10.0 g (52 mmol) of crude 2-(morpholin-4-ylmethyl)aniline (free base) in 50 mL of absolute ethanol.
-
Why: Ethanol solubilizes the organic free base but often precipitates the sulfate salt.[1]
-
-
Acidification: Cool the solution to 0–5°C. Slowly add Sulfuric Acid (1.0 equiv, 2.8 mL) dropwise.
-
Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1] If no solid forms, add diethyl ether (anti-solvent) dropwise until turbidity persists.[1]
-
Hydration: Add a small quantity of water (0.5 mL) if the specific hydrate form is required for crystal packing stability (polymorph control).[1]
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) followed by diethyl ether.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Self-Validation Check:
-
1H NMR (DMSO-d6): The benzylic
protons (singlet, ~3.6 ppm) and the morpholine ring protons must be distinct.[1] A shift in the morpholine peaks compared to the free base confirms protonation.[1]
Medicinal Chemistry Applications
This scaffold is a "Key Intermediate" for kinase inhibitors.[1] The aniline nitrogen serves as the nucleophile in
The "Hinge Binder" Strategy
In FAK (Focal Adhesion Kinase) and EGFR inhibitors, the aniline moiety often binds to the kinase hinge region.[1]
Experimental Protocol: Coupling to 2,4-Dichloropyrimidine This reaction creates the core scaffold for many FAK inhibitors.[1]
-
Reagents: 2-(Morpholin-4-ylmethyl)aniline sulfate (1.0 eq), 2,4-Dichloropyrimidine (1.1 eq), DIPEA (3.0 eq).
-
Why DIPEA? You need 2 equivalents to neutralize the sulfate and 1 equivalent to scavenge the HCl generated during substitution.[1]
-
-
Solvent: n-Butanol or IPA (Isopropanol).[1]
-
Why: Protic solvents facilitate
reactions on pyrimidines via H-bonding activation of the pyrimidine nitrogen.[1]
-
-
Conditions: Reflux (100–110°C) for 4–6 hours.
-
Workup: Concentrate solvent. Neutralize with saturated
.[1] Extract with DCM.[1] -
Outcome: The product is the 2-amino-4-chloropyrimidine adduct (regioselectivity is driven by the steric hindrance of the morpholine group, directing attack to the less hindered position or electronic control depending on the pyrimidine substituents).[1]
Figure 2: Application of the intermediate in synthesizing kinase inhibitor cores.[1]
Quality Control & Analytical Standards
To ensure the integrity of this building block in library synthesis, the following parameters must be met.
| Test | Acceptance Criteria | Methodology |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, MeCN/H2O + 0.1% TFA Gradient |
| 1H NMR | Consistent with structure | DMSO-d6; Confirm Morpholine/Aniline ratio (1:1) |
| Sulfate Content | 28.0% – 32.0% | Gravimetric (BaSO4) or Ion Chromatography |
| Water (KF) | 2.0% – 6.0% | Karl Fischer Titration (confirms hydrate) |
Diagnostic NMR Peaks (DMSO-d6):
-
3.60 (s, 2H, Benzylic
)[1] -
2.3–2.5 (m, 4H, Morpholine N-
)[1] -
3.5–3.7 (m, 4H, Morpholine O-
)[1] - 6.5–7.2 (m, 4H, Aromatic protons)[1]
Safety & Handling (MSDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature. The sulfate salt is significantly more stable than the free base but should still be protected from moisture to maintain precise stoichiometry.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
References
-
PubChem. (n.d.).[1][3] 2-(Morpholin-4-ylmethyl)aniline.[1][2][4][5][6] National Center for Biotechnology Information.[1] Retrieved February 21, 2026, from [Link][1]
-
Boehringer Ingelheim International GmbH. (2016).[1] Benzopyrrolidone derivatives possessing antiviral and anticancer properties (WO2016131789A1).[1] World Intellectual Property Organization.[1] Retrieved February 21, 2026, from [1]
-
MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl as Potential FAK Inhibitors. Molecules. Retrieved February 21, 2026, from [Link][1]
Sources
- 1. WO2016131789A1 - Benzopyrrolidone derivatives possessing antiviral and anticancer properties - Google Patents [patents.google.com]
- 2. H2so3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methyl-4-(morpholin-4-yl)aniline | C11H16N2O | CID 21955000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 95539-61-0 | 2-(Morpholin-4-ylmethyl)aniline - Synblock [synblock.com]
- 6. evitachem.com [evitachem.com]
